7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Overview
Description
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b][1,2,4]triazines
Preparation Methods
The synthesis of 7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of N-benzyl-benzamidines under an oxygen atmosphere in dimethyl sulfoxide (DMSO) at elevated temperatures, catalyzed by copper chloride . This method yields the desired triazine derivative in excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazine ring. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antifungal, anticancer, and antiviral properties.
Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in target organisms. This inhibition can result in the compound’s antifungal, anticancer, and antiviral effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the target organism.
Comparison with Similar Compounds
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-triazine derivatives: These compounds share a similar triazine core structure but differ in their substituents, leading to variations in their biological activities and applications.
Tetrazine derivatives: These compounds have an additional nitrogen atom in the ring structure, which can result in different chemical and biological properties.
Imidazole derivatives: These compounds have a similar imidazole ring but differ in their overall structure and substituents, leading to unique properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-methyl-6-(4-methylphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4/c1-17-13-15-21(16-14-17)22-18(2)29-25(26-22)27-23(19-9-5-3-6-10-19)24(28-29)20-11-7-4-8-12-20/h3-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEZWPAQWPKCFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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